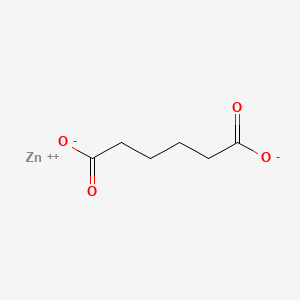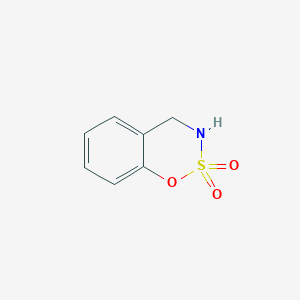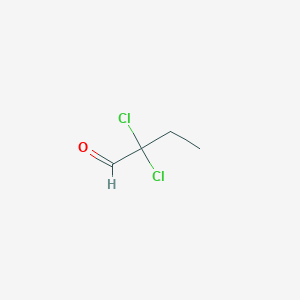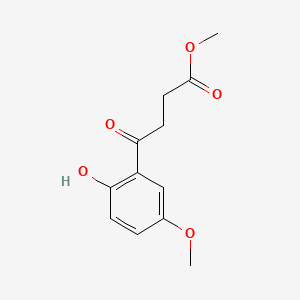![molecular formula C14H22N2O B8715203 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine
概要
説明
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene ring This can be achieved through hydrogenation of naphthalene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The tetrahydronaphthalene ring provides structural stability and can interact with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the tetrahydronaphthalene ring.
N,N-Dimethylaminoethanol: Contains the dimethylamino group but has a simpler structure without the ethoxy group and tetrahydronaphthalene ring.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)15/h6-7,10,14H,3-5,8-9,15H2,1-2H3 |
InChIキー |
FUSVWMCWZZVJML-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=CC2=C(C=C1)C(CCC2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol](/img/structure/B8715128.png)

![6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B8715140.png)





![6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B8715170.png)



![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)
